Lipophilicity Advantage: LogP 4.84 vs. N-Methyl Analog LogP 3.80
The compound exhibits a substantially higher calculated partition coefficient (LogP) of 4.84 compared to its closest N-alkyl analog, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (CAS 93957-42-7), which has a reported LogP of 3.80 [1]. This difference in lipophilicity, driven by the larger isopropyl substituent, can directly impact the compound's solubility profile, membrane permeability, and overall behavior in biological assays and synthetic reactions.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.84 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (CAS 93957-42-7): LogP 3.80 |
| Quantified Difference | ΔLogP = 1.04 (approx. 1 log unit, corresponding to a 10x difference in partition coefficient) |
| Conditions | Calculated LogP value (ALogP) from authoritative chemical databases [1] |
Why This Matters
This quantifiable difference in lipophilicity is critical for predicting compound behavior in biological systems and optimizing synthetic protocols, directly impacting the selection of the correct starting material or analytical standard.
- [1] MolBase. (n.d.). 3-(4-氟苯基)-1-异丙基-1H-吲哚-2-苯甲醛 (CAS 101125-34-2) Properties. MolBase. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (CAS 93957-42-7) Properties. View Source
